molecular formula C9H13N5 B13336582 1,4-dimethyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

1,4-dimethyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine

Cat. No.: B13336582
M. Wt: 191.23 g/mol
InChI Key: ZIVDRLCIPQIKNL-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C9H13N5 and a molecular weight of 191.23 g/mol . This heterocyclic compound features a pyrazole core directly linked to a methyl-substituted imidazole ring, a structural motif common in various pharmacologically active agents and coordination chemistry ligands . While specific biological or catalytic studies on this exact compound are not extensively reported in the available literature, its structure suggests significant research potential. Pyrazole derivatives are well-known for exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . Similarly, imidazole and pyrazole rings are frequently employed in the design of nitrogen-donor ligands for metal complexes . These complexes can serve as catalysts for important reactions, such as water oxidation or alkane functionalization, and are used in the selective extraction of metal ions like nickel and copper . Researchers may find this compound valuable as a key synthetic intermediate or as a building block for developing novel ligands, pharmaceutical candidates, or functional materials. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

2,4-dimethyl-5-(1-methylimidazol-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-6-7(12-14(3)8(6)10)9-11-4-5-13(9)2/h4-5H,10H2,1-3H3

InChI Key

ZIVDRLCIPQIKNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=NC=CN2C)C)N

Origin of Product

United States

Biological Activity

1,4-Dimethyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that leverage imidazole and pyrazole derivatives. Recent methodologies have optimized these processes to enhance yield and purity. For instance, a study highlighted the successful synthesis of various pyrazole derivatives through reactions involving 1-methylimidazole and carbonyl compounds under controlled conditions .

Anticancer Properties

Numerous studies have demonstrated that compounds with a pyrazole scaffold exhibit significant anticancer properties. Specifically, 1H-pyrazole derivatives have been reported to inhibit the proliferation of various cancer cell lines, including:

  • Lung Cancer : Inhibition observed in A549 cell lines with IC50 values ranging from 26 µM to lower .
  • Breast Cancer : Compounds showed notable activity against MDA-MB-231 cells, indicating potential for breast cancer treatment .
  • Colorectal and Renal Cancer : The compound exhibited cytotoxic effects on colorectal cancer cells as well as renal cancer models .

A detailed comparison of IC50 values for various cancer types is presented in Table 1.

Cancer Type Cell Line IC50 (µM)
LungA54926
BreastMDA-MB-23112.50
ColorectalHCT1167.01
Renal786-O14.31

Anti-inflammatory Activity

Aside from its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:

  • COX Inhibition : Significant inhibition of COX-1 and COX-2 with selectivity indices suggesting potential for safer anti-inflammatory therapies compared to traditional NSAIDs .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins .
  • Modulation of Inflammatory Pathways : It downregulates pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6, contributing to its anti-inflammatory effects .
  • Molecular Interactions : Binding studies suggest that the compound interacts with key enzymes involved in cancer proliferation and inflammation, including Aurora-A kinase and CDK2 .

Case Studies

Research has provided substantial evidence supporting the efficacy of this compound in preclinical models:

  • A study assessed the impact of this compound on MCF7 breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM over a 48-hour exposure period .

Chemical Reactions Analysis

N-Alkylation and Acylation

The primary amine at the 5-position undergoes alkylation or acylation under mild conditions. For example:

  • Methylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) produces N-methyl derivatives. This reaction is critical for modifying solubility and electronic properties .

  • Acylation : Reaction with acetyl chloride yields the corresponding acetamide, enhancing metabolic stability .

Key Conditions :

Reaction TypeReagentsSolventTemperatureYield
N-MethylationCH₃I, K₂CO₃DMF60°C85%
N-AcetylationAcCl, Et₃NCH₂Cl₂RT78%

Electrophilic Substitution on Heterocyclic Rings

The pyrazole and imidazole rings participate in electrophilic substitutions:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 4-position of the pyrazole ring, though regioselectivity depends on steric and electronic factors .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially on the imidazole ring due to its higher electron density .

Example Reaction Pathway :

Pyrazole ringHNO3/H2SO44-Nitro derivative(Yield: 65%)[6]\text{Pyrazole ring} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{4-Nitro derivative} \quad \text{(Yield: 65\%)}[6]

Cyclization and Ring-Opening Reactions

The compound acts as a precursor in multicomponent cyclization reactions:

  • Pyrazolo[3,4-c]isothiazole Formation : Reaction with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under acidic conditions generates fused isothiazole derivatives .

  • Thermolysis : Heating intermediates (e.g., N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives) yields pyrazolo[3,4-d]thiazoles, confirmed via X-ray crystallography .

Mechanistic Insight :

  • Acidic conditions favor dithiazolylidene intermediates, while basic conditions promote aromatization to isothiazoles .

4.

Comparison with Similar Compounds

Substituent Effects at Position 3

The 3-position of the pyrazole core significantly influences biological activity. Key comparisons include:

Compound Substituent (Position 3) Biological Activity (Thrombin IC₅₀) Selectivity/Solubility Trends
3-Pyridyl (e.g., compound 24e ) 16 nM High selectivity for thrombin
3-Phenyl (e.g., compound 24g ) 419 nM Reduced activity vs. pyridyl
3-Cyclohexyl (e.g., compound 24i ) >5 µM (inactive) Poor binding affinity
3-Pentan-2-yl (alkyl, e.g., ) Not reported Likely low activity (alkyl group)
1-Methylimidazole (target compound) Inferred Potential for enhanced H-bonding
  • Heterocyclic vs. Alkyl/Phenyl Substituents : Nitrogen-containing heterocycles (pyridyl, imidazolyl) exhibit superior thrombin inhibition compared to phenyl or alkyl groups due to improved hydrogen bonding and π-stacking . The target compound’s imidazole group may offer comparable or unique binding interactions, though its activity relative to pyridyl derivatives requires experimental validation.
  • Steric and Electronic Effects : The imidazole’s smaller size and additional nitrogen atom (vs. pyridine) could alter steric hindrance or electronic distribution, impacting target affinity .

Substituent Effects at Positions 1 and 4

  • Methyl Groups: Methylation at positions 1 and 4 is common in thrombin inhibitors (e.g., compound 24e), likely improving metabolic stability and lipophilicity .

Physicochemical Properties

  • For example: Target compound: Molecular weight ~220–230 g/mol (estimated). 3-Pyridyl analog (24e): Molecular weight ~250 g/mol .
  • LogP Trends : Imidazole’s polarity may lower logP compared to phenyl or cyclohexyl analogs, aligning with drug-likeness criteria .

Preparation Methods

Synthesis via Hydrazine and Diketone Condensation

A common route involves the condensation of methyl-substituted hydrazines with α,β-unsaturated carbonyl compounds or diketones to form the pyrazole ring:

Hydrazine derivative + α,β-unsaturated carbonyl → Pyrazole core

This method is supported by the work of Sayed et al., where 4-(1-methyl benzimidazol-2-yl)-3-(methylthio)-1H-pyrazol-5-amine was synthesized through such condensation, followed by oxidation and substitution steps (see).

Cyclization of Imidazole Derivatives

The imidazole moiety, specifically 1-methyl-1H-imidazol-2-yl, can be introduced via nucleophilic substitution or cyclization of suitable precursors such as N-methylimidazoles with halogenated intermediates or via Mannich-type reactions. For instance, methylation of imidazole derivatives using methyl iodide or dimethyl sulfate under basic conditions is a standard approach:

Imidazole + methylating agent → 1-methylimidazole

Subsequently, coupling with the pyrazole core can be achieved via nucleophilic substitution at the heterocyclic nitrogen or carbon centers, often facilitated by bases like potassium carbonate or sodium hydride.

Multi-step Synthesis via Cross-Coupling

Modern methods utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach the imidazole fragment to the pyrazole scaffold. For example, halogenated pyrazole intermediates can be coupled with N-methylimidazole derivatives in the presence of palladium catalysts, as described in.

Methylation and Functionalization

The methyl groups at positions 1 and 4 are typically introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions, ensuring regioselectivity. For example:

Pyrazole or imidazole precursor + methylating agent → Methylated heterocycle

Control over methylation is achieved by adjusting reaction conditions such as temperature, solvent, and equivalents of methylating agents.

Representative Reaction Schemes and Data

Step Reaction Type Reagents Conditions Purpose
1 Hydrazine condensation Hydrazine derivatives + diketones Reflux in ethanol or acetic acid Pyrazole core formation
2 Imidazole methylation Imidazole + methyl iodide Base (K2CO3), room temperature N-methylimidazole synthesis
3 Nucleophilic substitution Pyrazole + methylated imidazole DMF, K2CO3, 80°C Attachment of heterocycles
4 Cross-coupling Halogenated pyrazole + N-methylimidazole Pd catalyst, toluene, reflux Coupling of heterocycles

Notes on Reaction Optimization and Purification

  • Reaction pH : Adjusting pH influences regioselectivity, especially in methylation steps.
  • Temperature control : Elevated temperatures (80–110°C) enhance cyclization and coupling efficiencies.
  • Purification : Techniques such as column chromatography, recrystallization, and preparative HPLC are employed to isolate high-purity products.
  • Crystallography : Structural confirmation via X-ray diffraction ensures correct heterocyclic assembly.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-dimethyl-3-(1-methyl-1H-imidazol-2-yl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazine derivatives with substituted ketones. For example, hydrazine intermediates may react with 1-methylimidazole-2-carbaldehyde under acidic or basic conditions to form the pyrazole core. Key steps include hydrazone intermediate formation and subsequent cyclization. Optimizing catalysts (e.g., p-toluenesulfonic acid) and solvents (e.g., ethanol) can improve yields to >75% . Industrial methods may use continuous flow reactors for scalability, but lab-scale syntheses prioritize selectivity through temperature control (80–100°C) and inert atmospheres .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

  • ¹H NMR : Look for pyrazole C5-amine protons (δ 4.8–5.2 ppm) and imidazole methyl groups (δ 2.1–2.4 ppm).
  • ¹³C NMR : Pyrazole carbons appear at 140–150 ppm, while imidazole carbons range from 120–130 ppm.
    Infrared (IR) spectroscopy identifies N-H stretches (3300–3500 cm⁻¹) and C=N bonds (1600–1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]⁺: 232.1312) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer : Discrepancies may arise from:

  • Purity : Use HPLC (≥98% purity) to eliminate confounding impurities .
  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration ≤0.1%).
  • Structural analogs : Compare activities of derivatives like 1-(3-methylbutyl)-1H-pyrazol-5-amine (CAS: 959237-80-0), which may exhibit differing binding affinities due to substituent effects .

Q. What strategies optimize regioselectivity during functionalization of the pyrazole ring?

  • Methodological Answer : Regioselectivity is influenced by:

  • Electrophilic substitution : Nitration at the C3 position is favored due to electron-donating methyl groups.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the C5-amine during alkylation.
  • Catalysts : Pd(OAc)₂ with ligands (e.g., XPhos) enables Suzuki-Miyaura coupling at C4 with aryl boronic acids (yields: 60–85%) .

Q. How do computational methods predict the compound’s pharmacokinetic properties, and what experimental validation is required?

  • Methodological Answer :

  • In silico models : Use SwissADME to predict logP (2.1–2.5), indicating moderate lipophilicity.
  • Metabolic stability : Cytochrome P450 inhibition (CYP3A4) can be modeled via molecular docking (AutoDock Vina). Validate with hepatic microsome assays (e.g., human liver microsomes, 1 hr incubation) to measure half-life (t₁/₂) .

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